N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide is a synthetic organic compound that features a benzothiophene moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Coupling with Difluorophenyl Group: The final step involves coupling the benzothiophene derivative with a difluorophenyl amine under amide bond-forming conditions, often using coupling reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The benzothiophene moiety can interact with hydrophobic pockets, while the hydroxyethyl and difluorophenyl groups can form hydrogen bonds and other interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide
- **N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-(pyridin-3-yl)ethanediamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,5-difluorophenyl)ethanediamide is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the combination of the benzothiophene and hydroxyethyl groups provides a versatile scaffold for further modifications and optimization in drug development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c19-10-5-6-13(20)14(7-10)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOHYZNKHNNYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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